molecular formula C27H38O8 B1228702 delta(1)-Tetrahydrocannabinol glucuronide CAS No. 62726-09-4

delta(1)-Tetrahydrocannabinol glucuronide

Cat. No.: B1228702
CAS No.: 62726-09-4
M. Wt: 490.6 g/mol
InChI Key: GZHCUDQECQZMHU-PYOWHVGDSA-N
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Description

The compound delta(1)-Tetrahydrocannabinol glucuronide is a complex organic molecule with a unique structure It features a benzo[c]chromene moiety linked to a pentyloxane ring system, which is further substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta(1)-Tetrahydrocannabinol glucuronide involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[c]chromene core, followed by the construction of the pentyloxane ring and subsequent functionalization. Typical reaction conditions involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a probe for studying biological processes. Its functional groups can interact with biomolecules, providing insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, the compound has potential therapeutic applications. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its functional groups can be modified to tailor its physical and chemical characteristics for specific applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions. The specific pathways involved depend on the functional groups present in the compound and their ability to bind to target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c]chromene derivatives and pentyloxane analogs. These compounds share structural features with delta(1)-Tetrahydrocannabinol glucuronide but differ in the nature and position of their functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O8/c1-5-6-7-13-27(31)22(28)24(26(3,30)32-4)35-25(23(27)29)34-20-10-8-9-19-21(20)18-14-16(2)11-12-17(18)15-33-19/h8-12,14,17-18,22-25,28-31H,5-7,13,15H2,1-4H3/t17-,18+,22+,23-,24-,25+,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHCUDQECQZMHU-PYOWHVGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(C(C(OC(C1O)OC2=CC=CC3=C2C4C=C(C=CC4CO3)C)C(C)(O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@]1([C@@H]([C@H](O[C@H]([C@@H]1O)OC2=CC=CC3=C2[C@@H]4C=C(C=C[C@H]4CO3)C)C(C)(O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62726-09-4
Record name delta(1)-Tetrahydrocannabinol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062726094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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